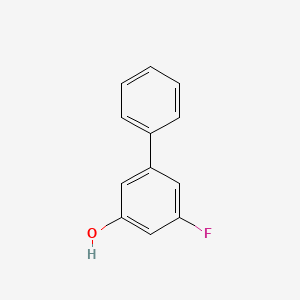

3-Fluoro-5-phenylphenol

カタログ番号 B1343255

CAS番号:

187392-66-1

分子量: 188.2 g/mol

InChIキー: PFKTZDDAPYXWOZ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

3-Fluoro-5-phenylphenol is a chemical compound with the molecular formula C12H9FO. It has a molecular weight of 188.2 and is also known by the synonyms 3-FLUORO-5-PHENYLPHENOL, 5-fluorobiphenyl-3-ol, and 3-Fluoro-5-hydroxybiphenyl .

Synthesis Analysis

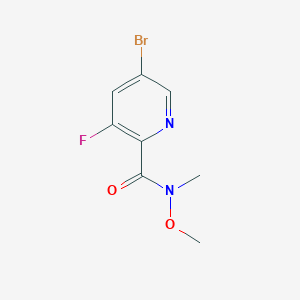

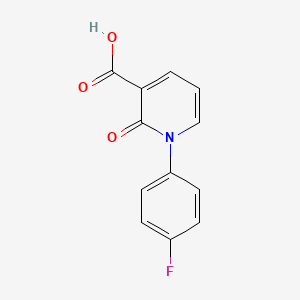

The synthesis of phenols like 3-Fluoro-5-phenylphenol can be achieved through several laboratory methods. One such method involves the reduction of quinones or the replacement of an aromatic amine by a hydroxyl group with water and sodium bisulfide in the Bucherer reaction .Molecular Structure Analysis

The molecular structure of 3-Fluoro-5-phenylphenol consists of a phenyl group attached to the 5th position of a fluorophenol group. The InChI code for this compound isInChI=1S/C12H9FO/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8,14H . Physical And Chemical Properties Analysis

3-Fluoro-5-phenylphenol is a crystalline solid. It has a molecular weight of 188.2 and its IUPAC name is 3-fluoro-5-phenylphenol . The compound’s complexity is 177 and it has a topological polar surface area of 20.2Ų .科学的研究の応用

Synthesis and Chemical Properties

- Synthetic Chemistry : 3-Fluoro-5-phenylphenol has been explored as a precursor in the synthesis of complex molecules. For instance, it has been used in the preparation of substituted pyrazolines, showcasing its utility in constructing molecules with potential biological activities (Chopra et al., 2007). Similarly, its derivatives have been examined for fungicidal activities, indicating its relevance in agricultural chemistry (Ren et al., 2007).

Materials Science and Engineering

- Polymer Science : The compound's derivatives have been incorporated into polymers to explore their antimicrobial properties, illustrating its potential in developing new materials with enhanced biological resistance (Manivannan, 2020). Moreover, fluorine-containing polymers exhibit high thermal stability and unique electronic properties, beneficial for applications in electronics and coatings (Salunke et al., 2007).

Biomedical Applications

- Bioimaging and Sensor Technology : Compounds structurally related to 3-Fluoro-5-phenylphenol have been used to develop sensitive fluorescent sensors for metal ions, which can be applied in environmental monitoring and bioimaging. For example, a chemosensor based on a derivative showed high selectivity for Al3+ ions, demonstrating potential for use in living cell imaging (Ye et al., 2014).

Safety And Hazards

特性

IUPAC Name |

3-fluoro-5-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFKTZDDAPYXWOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90633442 | |

| Record name | 5-Fluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-5-phenylphenol | |

CAS RN |

187392-66-1 | |

| Record name | 5-Fluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Palladium (II) acetate (2.4 mg, 0.01 mmol) was added to a suspension of 3-fluoro-5-iodophenol (250 mg, 1.05 mmol), phenylboronic acid (154 mg, 1.26 mmol) and sodium carbonate (3.34 g, 3.15 mmol) in water (5 mL), under an atmosphere of nitrogen. The reaction mixture was stirred at ambient temperature for 16 h. The reaction mixture was then filtered through a plug of dicalite to remove black precipitate. The dicalite was washed with MeOH. The filtrate was diluted with water (250 mL) and then adjusted to pH2 using 2M HCl (aq). The product was extracted into DCM, dried over Na2SO4 and concentrated in vacuo. The crude material was purified by chromatography on silica gel. Elution with 10:90 ethyl acetate:heptane afforded 5-fluorobiphenyl-3-ol (186 mg, 0.988 mmol, 94%) M.S. (ESI) (m/z): 187 [M−H]−.

Yield

94%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Trifluoromethyl)phenethyl]piperazine](/img/structure/B1343182.png)